6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Catalog No.
S700740
CAS No.
1000340-80-6
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

CAS Number

1000340-80-6

Product Name

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11)

InChI Key

IKFOABTXBHOTPL-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=N2)Cl)N

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)N

Potential as a Building Block for Drug Discovery:

-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine holds potential as a valuable building block in drug discovery due to its unique heterocyclic structure. The presence of the chlorine atom and the amine group allows for further functionalization, enabling the creation of diverse and novel drug candidates. Studies have shown its application in the synthesis of compounds targeting various therapeutic areas, including:

  • Kinase Inhibitors: Kinases are enzymes involved in various cellular signaling pathways. Inhibiting specific kinases can be a promising strategy for treating various diseases such as cancer and neurodegenerative disorders. 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine has been incorporated into the design of novel kinase inhibitors, demonstrating potential for further development [].
  • Antimicrobial Agents: The development of new antibiotics to combat emerging drug-resistant bacteria is crucial. Some research explores the potential of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives as antimicrobial agents, although further investigation is needed to assess their efficacy and safety [].

Investigation in Medicinal Chemistry:

The field of medicinal chemistry focuses on designing and synthesizing new drugs with desired therapeutic properties. 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine serves as a valuable tool for medicinal chemists due to its:

  • Reactivity: The presence of reactive functional groups like the amine group allows for facile attachment of various chemical moieties, enabling the exploration of structure-activity relationships and the optimization of drug candidates [].
  • Chemical Diversity: By introducing different substituents onto the core structure, medicinal chemists can create a library of diverse compounds with potentially varied biological activities, expanding the scope of drug discovery efforts [].

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine has the molecular formula C₇H₅ClN₂ and a molecular weight of 167.60 g/mol. It appears as a light yellow to brown solid and has a melting point of approximately 179 °C . The compound contains a pyrrolopyridine core structure, which is notable for its potential biological activity.

Typical of amines and heterocycles. Notably, it can undergo:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles.
  • Amination Reactions: The amine group can react with electrophiles to form new compounds.
  • Cyclization Reactions: It can be involved in forming larger cyclic structures through intramolecular reactions.

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine has been studied for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit:

  • Antitumor Activity: Some derivatives show effectiveness against cancer cell lines.
  • Inhibition of Kinases: It may act as an inhibitor for certain kinases involved in cancer progression .
  • Neuroprotective Effects: Initial studies suggest possible neuroprotective properties.

The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves:

  • Starting Materials: Utilizing precursors like 4-chloroaniline and pyrrole derivatives.
  • Reagents: Common reagents include bases and solvents suitable for heterocyclic synthesis.
  • Methodologies: Techniques such as cyclization under heat or pressure are often employed to achieve the desired product .

Interaction studies have focused on how 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine interacts with biological targets. Key findings include:

  • Binding Affinity: The compound shows promising binding affinity to certain proteins associated with cancer.
  • Metabolic Stability: Studies indicate that some derivatives maintain stability in metabolic pathways, enhancing their potential as drug candidates.

Several compounds share structural similarities with 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
4-Chloro-1H-pyrrolo[2,3-b]pyridinePyrrolopyridineLacks amine functionality at the 4-position
7-AzaindoleAzaindoleContains nitrogen in the ring structure affecting reactivity
4-Amino-1H-pyrrolo[2,3-b]pyridineAmino derivativeExhibits different biological activity profiles

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine stands out due to its specific chlorine substitution and the presence of an amine group, which contribute to its unique reactivity and biological profile.

XLogP3

1.6

Wikipedia

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Dates

Last modified: 08-15-2023

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